molecular formula C12H10F2N2O B12576360 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- CAS No. 642084-14-8

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-

Cat. No.: B12576360
CAS No.: 642084-14-8
M. Wt: 236.22 g/mol
InChI Key: VORHIABZVXSIBX-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 3,4-difluorophenylmethoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3,4-difluorophenylmethoxy group. One common method is the reaction of 2-aminopyridine with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- is unique due to the specific positioning of the 3,4-difluorophenylmethoxy group, which imparts distinct physical and chemical properties. This unique structure can lead to different biological activities and applications compared to other similar compounds .

Properties

CAS No.

642084-14-8

Molecular Formula

C12H10F2N2O

Molecular Weight

236.22 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H10F2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)

InChI Key

VORHIABZVXSIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)F)F

Origin of Product

United States

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